4-Nitrobenzoyl-d4 Chloride CAS number and molecular weight
4-Nitrobenzoyl-d4 Chloride CAS number and molecular weight
This technical guide provides an in-depth analysis of 4-Nitrobenzoyl-d4 Chloride , a specialized stable isotope-labeled derivatizing agent used in quantitative mass spectrometry and metabolic profiling.
High-Purity Stable Isotope Reagent for Quantitative Proteomics & Metabolomics
Executive Summary
4-Nitrobenzoyl-d4 chloride (PNBC-d4) is the deuterated isotopologue of 4-nitrobenzoyl chloride. It serves as a critical Stable Isotope Internal Standard (SIIS) in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. By reacting with nucleophilic functional groups (hydroxyls, amines, thiols), it introduces a hydrophobic moiety that enhances ionization efficiency while providing a +4 Da mass shift relative to the unlabeled analyte. This mass shift eliminates matrix effects and ionization variability, enabling absolute quantification of neurosteroids, polyamines, and phenolic metabolites.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The following data consolidates the specific isotopic parameters required for analytical method development.
| Property | Specification | Notes |
| Chemical Name | 4-Nitrobenzoyl-d4 chloride | Also: p-Nitrobenzoyl chloride-d4 |
| CAS Number | 171777-67-6 | Specific to the d4-isotopologue |
| Parent CAS | 122-04-3 | Unlabeled analog |
| Molecular Formula | C₇D₄ClNO₃ | 4 Deuterium atoms on the benzene ring |
| Molecular Weight | 189.59 g/mol | Average weight (vs. 185.56 for unlabeled) |
| Monoisotopic Mass | 189.0131 Da | Critical for MS precursor ion selection |
| Isotopic Purity | ≥ 98 atom % D | Minimizes overlap with M+4 natural isotopes |
| Physical State | Yellow Crystalline Solid | Hydrolysis-sensitive (forms acid-d4) |
| Solubility | DCM, THF, Acetonitrile | Decomposes rapidly in water/alcohols |
Synthesis & Production Logic
The production of 4-Nitrobenzoyl-d4 chloride follows a high-fidelity pathway starting from deuterated toluene to ensure isotopic integrity at the 2,3,5,6-positions.
3.1 Synthesis Workflow (Graphviz Diagram)
The following diagram illustrates the stepwise conversion from Toluene-d8 to the final acid chloride.
Figure 1: Synthetic route for 4-Nitrobenzoyl-d4 Chloride via oxidation and acyl chloride formation.
Mechanistic Insight: The final chlorination step typically utilizes Thionyl Chloride (
Applications in Drug Development & Metabolomics
4.1 The Principle of Differential Isotope Labeling (DIL)
In comparative metabolomics, PNBC-d4 is used alongside its light counterpart (PNBC-d0) to label experimental vs. control samples. This technique is particularly effective for "hard-to-ionize" compounds like steroids and fatty alcohols.
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Ionization Enhancement: The nitro-aromatic ring increases hydrophobicity, improving retention on Reverse-Phase (C18) columns and boosting Electrospray Ionization (ESI) response by 10-100 fold.
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Quantification: The d4-labeled standard is spiked into the sample before extraction. Any loss during extraction or suppression during ionization affects both the analyte and the d4-standard equally, ensuring the ratio remains constant.
4.2 Analytical Workflow (Graphviz Diagram)
Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing 4-Nitrobenzoyl-d4 chloride.
Validated Experimental Protocol
Objective: Derivatization of hydroxysteroids in human plasma for LC-MS/MS quantification.
5.1 Reagents Preparation
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Reagent A (Catalyst): 4-Dimethylaminopyridine (DMAP) at 1 mg/mL in anhydrous pyridine.
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Reagent B (Label): 4-Nitrobenzoyl-d4 chloride at 10 mg/mL in anhydrous dichloromethane (DCM). Note: Prepare fresh. If the solution turns cloudy, hydrolysis has occurred.
5.2 Step-by-Step Methodology
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Extraction: Extract 200 µL of plasma using Liquid-Liquid Extraction (LLE) with MTBE. Evaporate to dryness under
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Reconstitution: Redissolve residue in 50 µL of Reagent A (Pyridine/DMAP).
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Derivatization: Add 50 µL of Reagent B (PNBC-d4 solution).
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Incubation: Vortex and incubate at 60°C for 20 minutes .
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Causality: Heat is required to drive the reaction with sterically hindered secondary alcohols on the steroid backbone.
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Quenching: Add 50 µL of water or glycine solution to consume excess acid chloride.
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Cleanup: Evaporate solvent and reconstitute in 50:50 Methanol/Water for LC-MS injection.
Self-Validating Check: Monitor the presence of 4-nitrobenzoic acid-d4 (hydrolysis product) in the chromatogram. Excessive acid indicates wet solvents or improper storage of the chloride reagent.
Safety & Handling
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Corrosivity: PNBC-d4 releases HCl gas upon contact with moisture. Handle only in a fume hood.
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Storage: Store at -20°C under argon or nitrogen. Cap vials tightly and seal with Parafilm to prevent moisture ingress.
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Decomposition: If the yellow solid turns white/pale, it has likely hydrolyzed to the carboxylic acid and is no longer reactive.
References
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PubChem. (2025).[1] 4-Nitrobenzoyl-d4 Chloride (Compound CID 10397634).[1] National Center for Biotechnology Information. [Link]
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Li, L., & Han, J. (2011). Isotope labeling-assisted metabolomics using LC–MS. BMC Bioinformatics. [Link]
